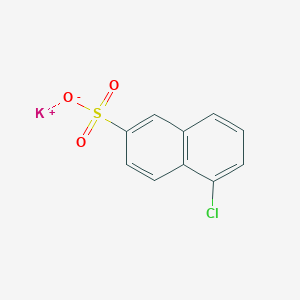

5-Chloronaphthalene-2-sulfonic Acid, Potassium Salt

Description

Properties

IUPAC Name |

potassium;5-chloronaphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3S.K/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10;/h1-6H,(H,12,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISLSQNBMQRBRPH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C(=C1)Cl.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClKO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403943 | |

| Record name | 5-Chloronaphthalene-2-sulfonic Acid, Potassium Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024267-23-9 | |

| Record name | 5-Chloronaphthalene-2-sulfonic Acid, Potassium Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloronaphthalene-2-sulfonic Acid, Potassium Salt

This guide provides a comprehensive technical overview of the physical and chemical properties of 5-Chloronaphthalene-2-sulfonic Acid, Potassium Salt (CAS No: 1024267-23-9). Designed for researchers, chemists, and professionals in drug development, this document synthesizes known data with field-proven analytical methodologies to facilitate the compound's effective use and characterization. While specific experimental data for this particular salt is limited in publicly available literature, this guide leverages data from closely related isomers and foundational chemical principles to provide a robust framework for its handling, analysis, and application.

Chemical Identity and Molecular Structure

5-Chloronaphthalene-2-sulfonic Acid, Potassium Salt is a substituted naphthalene derivative. The presence of a strongly electron-withdrawing chlorine atom and an ionic sulfonate group on the aromatic core dictates its chemical reactivity and physical properties, particularly its solubility and spectroscopic characteristics.

Core Chemical Identifiers:

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | potassium;5-chloronaphthalene-2-sulfonate | [1] |

| CAS Number | 1024267-23-9 | [1][2] |

| Molecular Formula | C₁₀H₆ClKO₃S | [1][2] |

| Molecular Weight | 280.77 g/mol |

| SMILES | [K+].[O-]S(=O)(=O)c1ccc2c(Cl)cccc2c1 |[1] |

Below is a diagram illustrating the relationship between the chemical name, its structure, and its key functional groups that influence its properties.

Caption: Key functional groups and their expected IR absorption regions.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The spectrum is expected to show six distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the naphthalene ring will exhibit complex splitting patterns (doublets, doublets of doublets) due to coupling with their neighbors. The specific chemical shifts are influenced by the anisotropic effects of the aromatic system and the electronic effects of the chloro and sulfonate substituents.

-

¹³C NMR: The spectrum should reveal ten unique signals for the ten carbon atoms of the naphthalene core. [3]Carbons directly attached to the electron-withdrawing chloro and sulfonate groups will be shifted downfield.

Expert Insight: When preparing a sample for NMR, using D₂O as the solvent is ideal due to the compound's water solubility. This will result in the exchange of any residual acidic protons, simplifying the baseline.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of non-volatile organic compounds like this one. A reverse-phase method is most appropriate.

This protocol serves as a robust starting point and may require optimization.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the compound.

-

Dissolve in a 1:1 mixture of water and acetonitrile in a 100 mL volumetric flask to create a stock solution of ~100 µg/mL.

-

Filter the sample through a 0.22 µm syringe filter before injection to protect the column.

-

-

Chromatographic Conditions:

-

Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient, for example, starting at 95% A / 5% B and ramping to 5% A / 95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength between 220-280 nm (a photodiode array detector is recommended to capture the full UV spectrum).

-

Injection Volume: 10 µL.

-

Trustworthiness through System Suitability: Before analyzing samples, perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area and retention time should be less than 2% to ensure the system is performing reliably.

Caption: Experimental workflow for HPLC purity analysis.

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

References

-

Amerigo Scientific. 5-Chloronaphthalene-2-sulfonic acid, potassium salt. [Link]

-

Fisher Scientific. 5-Chloronaphthalene-2-sulfonic Acid, Potassium Salt, TRC 500 mg. [Link]

-

Al-Majid, A. M., et al. (2021). Tin-Naphthalene Sulfonic Acid Complexes as Photostabilizers for Poly(vinyl chloride). Molecules. [Link]

-

Wikipedia. Naphthalene-1-sulfonic acid. [Link]

-

Sivamani, S., et al. (2019). Synthesis and Spectral Properties of 8‑Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Omega. [Link]

Sources

A Technical Guide to the Solubility of 5-Chloronaphthalene-2-sulfonic Acid, Potassium Salt in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 5-Chloronaphthalene-2-sulfonic Acid, Potassium Salt. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various solvent systems. This document moves beyond a simple data sheet to explain the underlying chemical principles that govern solubility and provides actionable protocols for empirical determination.

Introduction: The Significance of Solubility

5-Chloronaphthalene-2-sulfonic Acid, Potassium Salt (CAS No. 1024267-23-9) is an aromatic sulfonate salt with applications in organic synthesis.[1] Its utility as a synthetic intermediate is fundamentally linked to its solubility.[2] Understanding how this compound behaves in different organic solvents is critical for reaction optimization, purification, formulation, and downstream applications. The presence of both a large, nonpolar naphthalene core and a highly polar, ionic sulfonate group results in complex solubility behavior that warrants detailed investigation.

Physicochemical Properties and Their Influence on Solubility

The molecular structure of 5-Chloronaphthalene-2-sulfonic Acid, Potassium Salt dictates its solubility profile.

The key structural features influencing solubility are:

-

Aromatic Naphthalene Ring: The large, hydrophobic naphthalene ring system contributes to solubility in nonpolar organic solvents.

-

Ionic Potassium Sulfonate Group (-SO₃⁻K⁺): This group is highly polar and ionic, driving solubility in polar solvents, particularly water.[4] Sulfonic acids are strong acids, comparable to sulfuric acid, meaning their salts are fully dissociated in solution.[4][5]

-

Chloro Substituent (-Cl): The electronegative chlorine atom adds to the molecule's polarity and can influence intermolecular interactions.

The interplay between the large nonpolar ring and the ionic salt group means that solubility is a delicate balance of "like dissolves like" and ionic interactions.

Theoretical Framework for Solubility in Organic Solvents

Due to the ionic nature of the potassium sulfonate group, the solubility of 5-Chloronaphthalene-2-sulfonic Acid, Potassium Salt in many organic solvents is expected to be limited.[6] The general principle is that salts of arenesulfonic acids are typically water-soluble, while their solubility in organic solvents is considerably lower.[5]

Solvent Polarity and Dielectric Constant

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have a high dielectric constant and the ability to form hydrogen bonds. While the solubility of inorganic potassium salts in these alcohols is lower than in water, they are often the best organic solvents for such compounds.[7][8][9] We can anticipate some degree of solubility for 5-Chloronaphthalene-2-sulfonic Acid, Potassium Salt in short-chain alcohols.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents have a high dipole moment and can solvate cations well. Dimethyl sulfoxide (DMSO) is an exceptionally strong organic solvent capable of dissolving a wide range of organic compounds and many inorganic salts.[10][11][12] It is highly probable that the target compound will exhibit significant solubility in DMSO. Acetone is also known to dissolve some sulfonate salts.[13]

-

Nonpolar Solvents (e.g., Toluene, Hexane): Due to the high polarity of the potassium sulfonate group, the compound is expected to be practically insoluble in nonpolar solvents. The energy required to break the crystal lattice of the salt would not be compensated by the weak van der Waals interactions with these solvents.

The following diagram illustrates the key molecular interactions that govern the dissolution process.

Caption: Dissolution process of an ionic compound.

Predicted and Analogous Solubility Data

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale / Analogous Data |

| Polar Protic | Water | Soluble | Generally, naphthalene sulfonates and their alkali metal salts exhibit good water solubility.[14] One supplier note confirms water solubility.[15] |

| Methanol, Ethanol | Slightly Soluble | Inorganic potassium salts like KCl have limited solubility in methanol and ethanol.[7][8][9] 1,2-Naphthoquinone-4-sulfonic Acid Sodium Salt is slightly soluble in alcohols.[13] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | DMSO is a powerful solvent for a wide range of salts and polar organic molecules.[10][11][12] Many complex organic molecules show high solubility in DMSO.[16] |

| Dimethylformamide (DMF) | Likely Soluble | DMF is a polar aprotic solvent with similar properties to DMSO, though generally a slightly weaker solvent for salts. | |

| Acetone | Slightly Soluble | 1,2-Naphthoquinone-4-sulfonic Acid Sodium Salt is soluble in acetone.[13] However, the larger nonpolar naphthalene ring in the target compound might reduce solubility compared to the naphthoquinone. | |

| Nonpolar Aprotic | Toluene, Hexane, Diethyl Ether | Insoluble | The high polarity and ionic nature of the sulfonate salt are incompatible with nonpolar solvents.[6][13] |

Experimental Protocol for Solubility Determination

To obtain definitive data, empirical determination is essential. The following protocol outlines a reliable gravimetric method for determining solubility. This method is robust and provides a self-validating system for generating trustworthy data.

Materials and Equipment

-

5-Chloronaphthalene-2-sulfonic Acid, Potassium Salt

-

Selected organic solvents (e.g., Methanol, Ethanol, DMSO, Acetone)

-

Analytical balance (±0.1 mg)

-

Thermostatically controlled shaker or magnetic stirrer with heating

-

Temperature probe

-

Glass vials with screw caps

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Pre-weighed weighing dishes

-

Vacuum oven or desiccator

Experimental Workflow

The following diagram outlines the workflow for the gravimetric solubility determination.

Caption: Workflow for gravimetric solubility determination.

Step-by-Step Procedure

-

Preparation: To a series of glass vials, add a known volume or mass of the desired organic solvent (e.g., 5.0 mL). Add an excess amount of 5-Chloronaphthalene-2-sulfonic Acid, Potassium Salt to each vial to ensure a saturated solution is formed. An excess is visually confirmed by the presence of undissolved solid.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient time (typically 24-48 hours) to ensure the solution is fully saturated. The long equilibration time is a critical step for trustworthiness, ensuring the system has reached a true thermodynamic equilibrium.

-

Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a precise aliquot (e.g., 1.0 mL) of the clear supernatant using a syringe fitted with a solvent-compatible filter. The filter prevents any undissolved solid particles from being transferred, which is a key self-validating step.

-

Solvent Evaporation: Dispense the filtered solution into a pre-weighed, labeled weighing dish. Place the dish in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until all the solvent has evaporated and a constant weight is achieved.

-

Calculation:

-

Let W₁ be the weight of the empty dish.

-

Let W₂ be the weight of the dish plus the dried solute.

-

Let V be the volume of the aliquot taken (in mL).

-

The mass of the dissolved solute is (W₂ - W₁).

-

Solubility (mg/mL) = (W₂ - W₁) / V

-

Applications in Research and Development

Accurate solubility data is paramount for:

-

Reaction Chemistry: Selecting appropriate solvents to ensure reactants are in the same phase, leading to optimal reaction rates and yields.

-

Crystallization and Purification: Designing purification strategies based on differential solubility in various solvents or solvent mixtures.[5]

-

Pharmaceutical Formulation: For drug development, understanding solubility is the first step in creating viable oral or parenteral formulations. Although this compound is an intermediate, its purification impacts the final Active Pharmaceutical Ingredient (API).

-

Analytical Method Development: Choosing suitable diluents for analytical techniques such as HPLC or UV-Vis spectroscopy.

Conclusion

While specific quantitative solubility data for 5-Chloronaphthalene-2-sulfonic Acid, Potassium Salt in organic solvents is sparse in public literature, a thorough understanding of its chemical structure and the principles of solubility allows for strong predictions. The compound is expected to be most soluble in polar aprotic solvents like DMSO and sparingly soluble in polar protic solvents like methanol and ethanol, with negligible solubility in nonpolar media. For precise quantification, the detailed experimental protocol provided in this guide offers a reliable and robust method for researchers to generate their own high-quality data, enabling informed decisions in synthesis, purification, and formulation.

References

- Ataman Kimya.

- Environment and Climate Change Canada, Health Canada. (2020). Draft screening assessment - Naphthalene Sulfonic Acids and Salts (NSAs) Group.

- Pharmaffiliates. 5-Chloronaphthalene-2-sulfonic Acid, Potassium Salt.

- BIOGEN Científica. 5-Chloronaphthalene-2-sulfonic Acid, Potassium Salt.

- Thieme E-Books.

- Wikipedia. Sulfonic acid.

- ResearchGate. (2023).

- Wikipedia. Naphthalene-2-sulfonic acid.

- Fisher Scientific. 5-Chloronaphthalene-2-sulfonic Acid, Potassium Salt, TRC 500 mg.

- Pinho, S. P., & Macedo, E. A. (2005). Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents.

- Chem-Impex. 6-Chloronaphthalene-2-sulfonic acid.

- Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO)

- 丁香通. 5-Chloronaphthalene-2-sulfonic Acid, Potassium Salt.

- ResearchGate. (2009).

- ResearchGate. (2005). Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents.

- PubChem. Dimethyl Sulfoxide.

- Spectrum Chemical. 1,2-Naphthoquinone-4-sulfonic Acid Sodium Salt.

- Gaylord Chemical. TECHNICAL BULLETIN REACTION SOLVENT DIMETHYL SULFOXIDE (DMSO).

- ResearchGate. Dimethyl Sulfoxide (DMSO)

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 5-Chloronaphthalene-2-sulfonic Acid, Potassium Salt, TRC 500 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.fr]

- 4. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. seniorchem.com [seniorchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ptacts.uspto.gov [ptacts.uspto.gov]

- 11. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemistry-chemists.com [chemistry-chemists.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. Naphthalene-2-sulfonic acid - Wikipedia [en.wikipedia.org]

- 15. 5-Chloronaphthalene-2-sulfonic Acid, Potassium Salt_上海甄准生物科技-丁香通 [m.biomart.cn]

- 16. researchgate.net [researchgate.net]

Spectroscopic Characterization of 5-Chloronaphthalene-2-sulfonic Acid, Potassium Salt: A Technical Guide

Introduction

5-Chloronaphthalene-2-sulfonic acid, potassium salt, is a key intermediate in the synthesis of various dyes, pigments, and pharmaceuticals. Its chemical structure, characterized by a substituted naphthalene core, imparts unique properties that are critical for its application in materials science and drug development. A thorough understanding of its molecular structure and purity is paramount for ensuring the quality and efficacy of the end products. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide a powerful toolkit for the comprehensive characterization of this compound.

This technical guide offers an in-depth exploration of the spectroscopic properties of 5-Chloronaphthalene-2-sulfonic acid, potassium salt. As a self-validating system, this document will not only present the expected spectral data but also delve into the underlying principles of spectral interpretation, providing researchers and drug development professionals with the expertise to confidently identify and characterize this molecule. The protocols described herein are based on established best practices to ensure data integrity and reproducibility.

Molecular Structure and Spectroscopic Overview

The molecular structure of 5-Chloronaphthalene-2-sulfonic acid, potassium salt, forms the basis for interpreting its spectroscopic data. The arrangement of aromatic protons, the carbon skeleton, and the functional groups (chloro and sulfonate) all give rise to characteristic signals in their respective spectroscopic techniques.

Caption: Molecular structure of 5-Chloronaphthalene-2-sulfonic Acid, Potassium Salt.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For 5-Chloronaphthalene-2-sulfonic acid, potassium salt, the aromatic region of the ¹H NMR spectrum is of particular interest.

Predicted ¹H NMR Spectral Data

The predicted chemical shifts (δ) are referenced to a standard, typically tetramethylsilane (TMS), and are influenced by the electron-withdrawing effects of the chloro and sulfonate groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~8.2 - 8.4 | d | ~8.5 - 9.0 |

| H-3 | ~7.8 - 8.0 | d | ~8.5 - 9.0 |

| H-4 | ~7.6 - 7.8 | s | - |

| H-6 | ~7.5 - 7.7 | t | ~7.5 - 8.0 |

| H-7 | ~7.9 - 8.1 | d | ~7.5 - 8.0 |

| H-8 | ~7.4 - 7.6 | d | ~7.5 - 8.0 |

Interpretation of the ¹H NMR Spectrum

The naphthalene ring system gives rise to a complex pattern of signals in the aromatic region of the spectrum. The electron-withdrawing sulfonate group at the C-2 position will deshield the adjacent protons, H-1 and H-3, causing them to appear at a lower field (higher ppm). Similarly, the chloro group at the C-5 position will influence the chemical shifts of the protons on the same ring.

-

H-1 and H-3: These protons are ortho to the sulfonate group and are expected to be the most deshielded. They will likely appear as doublets due to coupling with each other.

-

H-4: This proton is a singlet as it has no adjacent protons to couple with.

-

H-6, H-7, and H-8: These protons on the second aromatic ring will exhibit a more complex splitting pattern due to mutual coupling. H-6 is expected to be a triplet, while H-7 and H-8 will be doublets.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Chloronaphthalene-2-sulfonic acid, potassium salt in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard.

Caption: Workflow for ¹H NMR spectroscopic analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon framework of a molecule. Each unique carbon atom in 5-Chloronaphthalene-2-sulfonic acid, potassium salt will produce a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~125 - 128 |

| C-2 | ~140 - 145 |

| C-3 | ~128 - 131 |

| C-4 | ~122 - 125 |

| C-4a | ~132 - 135 |

| C-5 | ~130 - 133 |

| C-6 | ~127 - 130 |

| C-7 | ~124 - 127 |

| C-8 | ~129 - 132 |

| C-8a | ~135 - 138 |

Interpretation of the ¹³C NMR Spectrum

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of the substituents.

-

C-2 and C-5: The carbons directly attached to the electron-withdrawing sulfonate and chloro groups, respectively, will be significantly deshielded and appear at the lowest field.

-

Quaternary Carbons (C-4a and C-8a): These carbons, which are part of the ring fusion, will also have distinct chemical shifts.

-

Protonated Carbons: The remaining carbons will appear in the expected aromatic region, with their specific chemical shifts determined by their position relative to the substituents.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a deuterated solvent as for ¹H NMR.

-

Instrumentation: Use a high-resolution NMR spectrometer equipped with a broadband probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 1600 - 1450 | Aromatic C=C stretch | Medium to Strong |

| 1250 - 1150 | S=O asymmetric stretch (sulfonate) | Strong |

| 1080 - 1000 | S=O symmetric stretch (sulfonate) | Strong |

| 850 - 750 | C-Cl stretch | Medium to Strong |

| 900 - 675 | Aromatic C-H out-of-plane bend | Strong |

Interpretation of the IR Spectrum

The IR spectrum of 5-Chloronaphthalene-2-sulfonic acid, potassium salt will be dominated by the strong absorption bands of the sulfonate group.

-

Sulfonate Group: The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group will produce very strong and characteristic absorptions.

-

Aromatic Ring: The C-H and C=C stretching vibrations of the naphthalene ring will be observed in their typical regions.

-

C-Cl Bond: The stretching vibration of the carbon-chlorine bond will also be present.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare a solid sample as a KBr pellet or a Nujol mull.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like 5-Chloronaphthalene-2-sulfonic acid, potassium salt exhibit characteristic absorption bands in the UV region.

Predicted UV-Vis Absorption Maxima

| Solvent | λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| Water or Ethanol | ~230-240, ~280-290, ~320-330 | Varies for each band |

Interpretation of the UV-Vis Spectrum

The UV-Vis spectrum is expected to show multiple absorption bands corresponding to π → π* electronic transitions within the naphthalene ring system. The positions and intensities of these bands can be influenced by the substituents and the solvent used. The spectrum of naphthalenesulfonic acid derivatives generally shows characteristic absorption patterns.[1]

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., water, ethanol, or methanol).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.

-

Data Analysis: Determine the wavelengths of maximum absorbance (λ_max) and calculate the molar absorptivity if the concentration is known.

Caption: Interrelation of spectroscopic techniques for molecular characterization.

Conclusion

The comprehensive spectroscopic analysis of 5-Chloronaphthalene-2-sulfonic acid, potassium salt, using ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy provides a robust framework for its structural elucidation and quality control. While this guide presents predicted data based on established chemical principles and analysis of related compounds, it is imperative for researchers to acquire experimental data on their specific samples for definitive characterization. The methodologies and interpretative guidance provided herein serve as a valuable resource for scientists and professionals in ensuring the integrity of this important chemical intermediate.

References

-

Spectroscopic analysis of 2-amino-1-naphthalenesulfonic acid, molecular docking, and evaluation of the electronic properties of several solvents. Spectroscopy Letters, Taylor & Francis Online. [Link]

-

Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Publications. [Link]

-

The Absorption Spectra of Naphthalene Sulfonic Acid Derivatives. J-STAGE. [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Chloronaphthalene-2-sulfonic Acid, Potassium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Naphthalenesulfonic Acids

Naphthalenesulfonic acids and their derivatives are a critical class of intermediates in the chemical and pharmaceutical industries. Their utility stems from the combination of a rigid, aromatic naphthalene core and a highly versatile sulfonic acid functional group. The introduction of further substituents, such as a chloro group, onto the naphthalene ring system allows for fine-tuning of the molecule's physicochemical properties and provides additional handles for synthetic elaboration. 5-Chloronaphthalene-2-sulfonic acid, and its potassium salt, is a valuable building block in organic synthesis, with potential applications in the development of novel therapeutic agents and functional materials.[1][2] The potassium salt form often confers desirable properties such as improved stability and handling characteristics compared to the free acid.[3][4]

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Chloronaphthalene-2-sulfonic Acid, Potassium Salt, offering insights into the underlying chemical principles and detailed experimental protocols.

Synthesis Methodology: A Guided Approach to Regiocontrolled Sulfonation and Salt Formation

The synthesis of 5-Chloronaphthalene-2-sulfonic Acid, Potassium Salt is a multi-step process that begins with the regioselective sulfonation of 1-chloronaphthalene, followed by the conversion of the resulting sulfonic acid to its potassium salt.

The Chemistry of Sulfonation: Directing Effects and Isomer Control

The direct sulfonation of 1-chloronaphthalene is an electrophilic aromatic substitution reaction. The chloro substituent is an ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. However, the chloro group is also deactivating, making the reaction conditions a critical factor in achieving the desired product. In the case of 1-chloronaphthalene, sulfonation can theoretically occur at several positions on the naphthalene ring. The reaction temperature is a key parameter that influences the isomeric distribution of the product.[5]

dot

Caption: Synthetic workflow for 5-Chloronaphthalene-2-sulfonic Acid, Potassium Salt.

Experimental Protocol: Synthesis of 5-Chloronaphthalene-2-sulfonic Acid

This protocol outlines a plausible method for the synthesis of 5-chloronaphthalene-2-sulfonic acid, which may be produced along with other isomers.

Materials:

-

1-Chloronaphthalene

-

Concentrated sulfuric acid (98%)

-

Ice bath

-

Heating mantle with stirrer

-

Three-necked round-bottom flask

-

Dropping funnel

-

Thermometer

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add 1-chloronaphthalene.

-

Begin stirring and cool the flask in an ice bath.

-

Slowly add concentrated sulfuric acid (98%) dropwise to the reaction vessel, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to the desired temperature to influence the isomeric product distribution. Lower temperatures generally favor alpha-substitution, while higher temperatures favor beta-substitution on the unsubstituted ring.[5]

-

Hold the reaction at the target temperature for several hours, monitoring the progress by taking small aliquots and analyzing them via HPLC.[5]

-

Upon completion, the reaction mixture is carefully poured onto crushed ice to precipitate the crude sulfonic acid.

-

The precipitate is collected by vacuum filtration and washed with cold, dilute hydrochloric acid to remove any remaining starting material.

Purification and Isolation of the Potassium Salt

The crude sulfonic acid product will likely be a mixture of isomers. Purification can be achieved through fractional crystallization of the salt.

Materials:

-

Crude 5-Chloronaphthalene-2-sulfonic acid

-

Potassium chloride (KCl)

-

Deionized water

-

Ethanol

-

Ether

-

Beakers

-

Büchner funnel and filter flask

Procedure:

-

Dissolve the crude sulfonic acid in a minimum amount of hot deionized water.

-

Add a saturated solution of potassium chloride to the hot sulfonic acid solution.[6]

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization of the potassium salt.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol, followed by ether, to remove any remaining impurities and water.[6]

-

Dry the purified potassium salt in a vacuum oven at 40-50°C to a constant weight.[6]

Comprehensive Characterization of 5-Chloronaphthalene-2-sulfonic Acid, Potassium Salt

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

dot

Caption: A typical workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Spectral Data:

The ¹H NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling patterns characteristic of a 1,2,5-trisubstituted naphthalene system. The exact chemical shifts can be predicted using computational methods or by comparison with similar structures.[7]

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The number of signals will correspond to the number of unique carbon atoms. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and sulfonate groups.[8]

| Parameter | Expected Data |

| ¹H NMR | Aromatic protons with characteristic splitting patterns. |

| ¹³C NMR | Signals corresponding to the ten carbon atoms of the naphthalene ring, with downfield shifts for carbons attached to the chloro and sulfonate groups. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Expected FTIR Absorption Bands:

The FTIR spectrum of 5-Chloronaphthalene-2-sulfonic Acid, Potassium Salt is expected to show characteristic absorption bands for the sulfonate group and the aromatic ring.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100-3000 | Stretching |

| Aromatic C=C | 1600-1450 | Stretching |

| Sulfonate (S=O) | 1250-1150 | Asymmetric Stretching |

| Sulfonate (S=O) | 1080-1000 | Symmetric Stretching |

| C-S | 800-700 | Stretching |

| C-Cl | 800-600 | Stretching |

Note: The presence of water of hydration may result in a broad O-H stretching band around 3400 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound and for monitoring the progress of the synthesis reaction. A reverse-phase HPLC method is generally suitable for the analysis of aromatic sulfonic acids.[9][10]

Proposed HPLC Method:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where the naphthalene chromophore absorbs strongly (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

This method should allow for the separation of the desired product from starting materials, byproducts, and other isomers.

Physicochemical Properties and Stability

Understanding the physicochemical properties of 5-Chloronaphthalene-2-sulfonic Acid, Potassium Salt is essential for its handling, storage, and application.

| Property | Description |

| Appearance | Expected to be a crystalline solid. |

| Solubility | Likely soluble in water and polar organic solvents.[11] |

| Melting Point | The salt form is expected to have a higher melting point than the free acid.[12] |

| Stability | Aryl sulfonic acid salts are generally stable under normal storage conditions. However, they can be susceptible to desulfonation at high temperatures in the presence of strong acids.[13][14] |

Applications in Research and Drug Development

Substituted naphthalenesulfonic acids are valuable intermediates in the synthesis of a wide range of organic molecules.[15] In the pharmaceutical industry, the sulfonic acid group can be used to improve the water solubility and bioavailability of drug candidates.[2] 5-Chloronaphthalene-2-sulfonic Acid, Potassium Salt can serve as a precursor for the synthesis of more complex molecules through reactions involving the sulfonate group or further substitution on the naphthalene ring. Its potential applications include its use as a building block for the development of novel anticancer agents, as has been demonstrated with other substituted naphthalene derivatives.[16][17] The chloro substituent provides an additional site for synthetic modification, for example, through nucleophilic aromatic substitution reactions.

Conclusion

This technical guide has provided a detailed overview of the synthesis, characterization, properties, and potential applications of 5-Chloronaphthalene-2-sulfonic Acid, Potassium Salt. The successful synthesis of this compound relies on a careful control of reaction conditions to achieve the desired regioselectivity during the sulfonation of 1-chloronaphthalene. A comprehensive suite of analytical techniques is necessary to confirm the structure and purity of the final product. As a versatile synthetic intermediate, 5-Chloronaphthalene-2-sulfonic Acid, Potassium Salt holds promise for the development of new chemical entities with potential applications in medicinal chemistry and materials science.

References

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). Scientific Reports. Retrieved from [Link]

- Method for preparing naphthalene sulphonic acids. (1991). Google Patents.

- Development and validation of reverse phase high performance liquid chromatography and high performance. (n.d.). International Journal of Pharmaceutical Sciences and Research.

-

Analytical Method Development and Validation by RP-HPLC technique: a Review. (2023). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

-

Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation. (n.d.). Journal of Pharmacy and Pharmacology. Retrieved from [Link]

-

Chitosan-sulfonic acid-catalyzed green synthesis of naphthalene-based azines as potential anticancer agents. (2024). Future Medicinal Chemistry. Retrieved from [Link]

-

Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). (2024). Journal of Magnetic Resonance. Retrieved from [Link]

-

How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. (2024). Capital Resin Corporation. Retrieved from [Link]

-

DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. (n.d.). MDPI. Retrieved from [Link]

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). Pharmaceutics. Retrieved from [Link]

-

An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023). MDPI. Retrieved from [Link]

-

Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral an. (2017). Journal of Chromatography A. Retrieved from [Link]

- Process for the preparation of 1-amino-naphthalene 4-sulfonic acid (naphthionic acid). (n.d.). Google Patents.

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

On the Stability of Selected Monomeric and Polymeric Aryl Sulfonic Acids on Heating in Water (Part 1). (2018). ResearchGate. Retrieved from [Link]

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (n.d.). ACS Publications. Retrieved from [Link]

- Alkyl aryl sulfonic acid amine salt. (n.d.). Google Patents.

-

Structure and vibrational spectroscopy of lithium and potassium methanesulfonates. (2020). Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. Retrieved from [Link]

-

Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved from [Link]

-

Effect of reaction conditions on naphthalene sulfonation. (n.d.). Retrieved from [Link]

-

Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups. (2018). RSC Publishing. Retrieved from [Link]

-

Aromatic Sulfonation. Part XVI: Sulfonation of naphthalene and its monosulfonic acids in concentrated aqueous sulfuric acid. (2018). ResearchGate. Retrieved from [Link]

-

Development of Analytical Method by RP-HPLC Technique for Simultaneous Determination of Boric Acid and Chlorphenesin in Medicinal Powder. (n.d.). Scholars Research Library. Retrieved from [Link]

-

Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. (n.d.). PMC - NIH. Retrieved from [Link]

-

1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021). ResearchGate. Retrieved from [Link]

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). SciSpace. Retrieved from [Link]

-

Synthesis of Some Substituted Naphthalenes as Potential Intermediates for Polyethers and Terpenoids. (2003). ResearchGate. Retrieved from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Retrieved from [Link]

-

What Role Do Pharmaceutical Intermediates Play in Generic Drugs Manufacturing?. (2024). Pharmaffiliates. Retrieved from [Link]

-

Potassium Complexes of Quercetin-5′-Sulfonic Acid and Neutral O-Donor Ligands: Synthesis, Crystal Structure, Thermal Analysis, Spectroscopic Characterization and Physicochemical Properties. (2020). ResearchGate. Retrieved from [Link]

-

FTIR spectra for SO bond vibration of sulfonate group of a poly(AMPS),... (n.d.). ResearchGate. Retrieved from [Link]

-

Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. (n.d.). PMC - NIH. Retrieved from [Link]

-

Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. (2023). MDPI. Retrieved from [Link]

-

POTASSIUM ANTHRAQUINONE-α-SULFONATE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

The production of chloride-free potassium salt with the conversion of potassium chloride into potassium bisulfate in a membrane reactor. (n.d.). ResearchGate. Retrieved from [Link]

-

5-Chloro-2-hydroxybenzenesulfonic acid. (n.d.). PubChem. Retrieved from [Link]

-

2-Naphthalenesulfonic acid, 1-hydroxy-, potassium salt (1:1). (n.d.). EPA. Retrieved from [Link]

-

Design and synthesis of 2,3-dihydro- and 5-chloro-2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs and their biological activities as inhibitors of NF-κB activity and anticancer agents. (2016). Archives of Pharmacal Research. Retrieved from [Link]

Sources

- 1. WO1991013864A1 - Method for preparing naphthalene sulphonic acids - Google Patents [patents.google.com]

- 2. capitalresin.com [capitalresin.com]

- 3. mdpi.com [mdpi.com]

- 4. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. sphinxsai.com [sphinxsai.com]

- 10. ijprajournal.com [ijprajournal.com]

- 11. scispace.com [scispace.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Chitosan-sulfonic acid-catalyzed green synthesis of naphthalene-based azines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design and synthesis of 2,3-dihydro- and 5-chloro-2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs and their biological activities as inhibitors of NF-κB activity and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chlorine Substituent: A Double-Edged Sword in Naphthalenesulfonic Acid Reactivity

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

Abstract

Chlorine-substituted naphthalenesulfonic acids are pivotal intermediates in the synthesis of dyes, pigments, and pharmaceuticals. The presence and position of the chlorine atom profoundly influence the reactivity of the naphthalene core, modulating its susceptibility to both electrophilic and nucleophilic attack. This guide provides an in-depth analysis of the dual electronic nature of chlorine—its inductive electron-withdrawal and resonance electron-donation—and how this interplay, combined with steric factors, directs reaction outcomes. We will explore key reaction classes, including nucleophilic aromatic substitution (SNAr), electrophilic aromatic substitution (EAS), and desulfonation, with a focus on mechanistic principles and practical synthetic applications. This document serves as a comprehensive resource for scientists aiming to strategically leverage the chlorine substituent to achieve desired regioselectivity and reactivity in complex molecular architectures.

Introduction: The Naphthalene Core and Its Influencers

Naphthalenesulfonic acids are foundational building blocks in industrial organic synthesis, valued for their utility as surfactants, dye precursors, and pharmaceutical intermediates.[1][2] Their reactivity is governed by the inherent electronic properties of the fused aromatic ring system and the powerful electron-withdrawing and directing effects of the sulfonic acid group (-SO₃H). The introduction of a chlorine atom adds a layer of complexity and synthetic opportunity.

Chlorine, like other halogens, exhibits a dual electronic effect:

-

Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the aromatic ring through the sigma bond. This effect is distance-dependent and deactivates the ring towards electrophilic attack.

-

Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic π-system. This effect donates electron density, primarily to the ortho and para positions, and can partially counteract the inductive withdrawal.

The net result is that chlorine is an ortho, para-directing deactivator in electrophilic aromatic substitution. However, in the context of naphthalenesulfonic acids, its role is far more nuanced, particularly in activating the ring system for nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr): Activating the Unreactive

Aromatic rings are typically electron-rich and thus resistant to attack by nucleophiles.[3] However, the presence of strong electron-withdrawing groups (EWGs) can render the ring electron-deficient enough to undergo nucleophilic aromatic substitution (SNAr).[4][5] Both the sulfonic acid group and the chlorine atom are crucial in facilitating this transformation.

The SNAr mechanism is a two-step addition-elimination process.[3][6] First, the nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][7] The stability of this intermediate is the key to the reaction's feasibility. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.[5]

The sulfonic acid group (-SO₃⁻ under basic/neutral conditions) is a powerful EWG, significantly lowering the electron density of the naphthalene ring system and stabilizing the negatively charged Meisenheimer complex.[4] The chlorine atom serves a dual purpose:

-

Activating Group: Its inductive electron withdrawal further depletes the ring of electron density, making the initial nucleophilic attack more favorable.

-

Leaving Group: It is a good leaving group, readily displaced in the final elimination step.

This synergistic activation is exploited in the industrial synthesis of valuable hydroxy- and amino-naphthalenesulfonic acids, which are precursors for azo dyes. For instance, the conversion of a chloronaphthalenesulfonic acid to its corresponding naphtholsulfonic acid is often achieved by heating with aqueous sodium hydroxide.[8]

Experimental Protocol: Hydrolysis of Sodium 4-chloro-1-naphthalenesulfonate

This protocol describes a representative SNAr reaction.

Objective: To synthesize sodium 4-hydroxy-1-naphthalenesulfonate via nucleophilic aromatic substitution.

Materials:

-

Sodium 4-chloro-1-naphthalenesulfonate

-

Sodium Hydroxide (NaOH), 10 M aqueous solution

-

Hydrochloric Acid (HCl), concentrated

-

High-Pressure Autoclave

-

Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

-

HPLC system with a C18 column

Procedure:

-

Reaction Setup: In a high-pressure autoclave, prepare a solution of sodium 4-chloro-1-naphthalenesulfonate (1.0 eq) in 10 M NaOH (5.0 eq). The use of a pressure vessel is critical to reach the temperatures required for this reaction, which is often above the boiling point of the aqueous solution.

-

Reaction Execution: Seal the autoclave and heat the mixture to 160-180 °C with stirring. The high temperature provides the necessary activation energy for the nucleophilic attack on the deactivated aromatic ring.

-

Monitoring (Self-Validation): After 6-8 hours, cool the reactor to room temperature. Take an aliquot of the reaction mixture, neutralize it with HCl, and spot it on a TLC plate alongside the starting material. Elute with a suitable solvent system (e.g., n-butanol:acetic acid:water). The disappearance of the starting material spot and the appearance of a new, more polar spot indicates product formation. For quantitative analysis, HPLC is the preferred method.

-

Work-up: Once the reaction is complete, cool the mixture and carefully acidify with concentrated HCl until the pH is ~1. This protonates the product, causing it to precipitate.

-

Isolation and Purification: Filter the precipitate, wash with cold water to remove inorganic salts, and dry under vacuum. Recrystallization from hot water may be necessary for further purification.

Causality: The choice of a strong base (NaOH) and high temperatures is mandated by the energy barrier of the SNAr reaction. The sulfonic acid group, by stabilizing the Meisenheimer intermediate, makes this reaction possible where it would otherwise not occur on a simple chloronaphthalene.[3][5]

Electrophilic Aromatic Substitution (EAS): Directing the Incoming Group

While the primary role of chlorine in this context is often to facilitate SNAr, its influence on further electrophilic substitution (e.g., sulfonation, nitration, halogenation) is also significant.[9][10] Both the existing sulfonic acid group and the chlorine atom act as deactivating groups, making further substitution more difficult than on unsubstituted naphthalene.[11]

The directing effects are competitive:

-

Sulfonic Acid Group: A meta-director.

-

Chlorine Atom: An ortho, para-director.

The final regiochemical outcome depends on the relative positions of the two substituents and the reaction conditions. For example, in the further sulfonation of a chloronaphthalenesulfonic acid, the incoming sulfo group will be directed to a position that is meta to the existing sulfonic acid group and, if possible, ortho or para to the chlorine. Steric hindrance also plays a crucial role; substitution at the peri-position (C8 for a C1 substituent) is often disfavored due to steric clash.[12]

| Substituent | Electronic Effect | Directing Influence | Activation/Deactivation |

| -SO₃H | Strong -I, -R | meta | Strong Deactivator |

| -Cl | Strong -I, Weak +R | ortho, para | Weak Deactivator |

Table 1: Comparison of Directing and Activating Effects.

Desulfonation: The Reversible Nature of Sulfonation

Aromatic sulfonation is a reversible reaction.[8][12] The removal of a sulfonic acid group (desulfonation) can be achieved by heating the sulfonic acid in dilute aqueous acid.[8] The presence of a chlorine atom can influence the rate of this reaction. Electron-withdrawing groups like chlorine generally stabilize the C-S bond, making desulfonation more difficult. The position of the chlorine relative to the sulfonic acid group will determine the magnitude of this electronic effect. This property can be used strategically to remove a sulfonic acid group that was initially used as a directing or blocking group after subsequent transformations have been completed.[8]

Conclusion

The chlorine substituent in naphthalenesulfonic acids is a powerful tool for the synthetic chemist. Its electron-withdrawing inductive effect, combined with its capacity to act as a leaving group, is paramount for activating the naphthalene ring towards nucleophilic aromatic substitution—a key transformation in the synthesis of many industrial chemicals. Simultaneously, its deactivating and ortho, para-directing nature in electrophilic substitutions allows for controlled, regioselective functionalization. A thorough understanding of the interplay between the electronic and steric effects of both the chlorine and sulfonic acid groups is essential for researchers and drug development professionals to rationally design synthetic routes and manipulate the reactivity of these versatile intermediates.

References

-

Zürrer, D., Cook, A. M., & Leisinger, T. (1987). Microbial desulfonation of substituted naphthalenesulfonic acids and benzenesulfonic acids. Applied and Environmental Microbiology, 53(7), 1459–1463. [Link]

-

Cerfontain, H., Koeberg-Telder, A., & Kruk, C. (1981). On the positional reactivity order in the sulfuric acid sulfonation of the two naphthalenesulfonic acids. Canadian Journal of Chemistry, 59(10), 1571-1579. [Link]

-

Wikipedia contributors. (2023, December 19). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. [Link]

-

Zürrer D, Cook AM, Leisinger T. (1987). Microbial desulfonation of substituted naphthalenesulfonic acids and benzenesulfonic acids. PubMed. [Link]

-

Finnegan, R. A. (1962). Steric and electronic effects of alkyl substituents in the naphthalene system. University of Canterbury Research Repository. [Link]

-

ron. (2015). Thermodynamic vs Kinetic Sulphonation of Naphthalene. Chemistry Stack Exchange. [Link]

-

Štefane, B., & Požgan, F. (2023). Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives. The Journal of Organic Chemistry, 88(14), 9868–9878. [Link]

-

Wikipedia contributors. (2023, May 22). Desulfonation reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Štefane, B., & Požgan, F. (2023). Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives. ACS Publications. [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. [Link]

-

Ballester, M. (2008). Extensive Chlorination of Methylnaphthalenes, Friedel-Crafts Alkylation of Pentachlorobenzene by Heptachloro(chloromethyl) naphthalenes, and Related Results. ResearchGate. [Link]

-

The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]

-

Brown, D. (n.d.). Benzene methylbenzene naphthalene bromination Electrophilic substitution ring halogenation mechanism. Doc Brown's Chemistry. [Link]

-

Ashenhurst, J. (2024). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

-

Wikipedia contributors. (2024, January 3). Electrophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. [Link]

-

ron. (2015). What is the mechanism of chlorosulfonation of benzene? Chemistry Stack Exchange. [Link]

-

Riemenschneider, W. (1999). Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor. [Link]

-

BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism. BYJU'S. [Link]

-

Punjab Group of Colleges. (2015, October 3). Electrophilic Substitution Reactions [ (1) Halogenation ] [Video]. Dailymotion. [Link]

-

de la Mare, P. B. D., & Jones, P. A. (1973). Naphthalene Tetrachlorides and Related Compounds. Part 12.' Influence of Some I-Substituents on the Course of Chlorination of Derivatives of 2-Naphthol. ElectronicsAndBooks. [Link]

-

Liu, G., et al. (2019). Electrophilic Chlorination of Naphthalene in Combustion Flue Gas. PubMed. [Link]

-

IOP Conference Series: Earth and Environmental Science. (2019). Synthesis, analysis and application of naphthalene sulfonic acid formaldehyde condensate. IOP Publishing. [Link]

-

Mustroph, H., & Reiner, K. (2010). Results of the nucleophilic substitution of chlorine in... ResearchGate. [Link]

-

Thompson, L. A. (2024). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ResearchGate. [Link]

-

Capital Resin Corporation. (2024, March 25). How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. Capital Resin Corporation. [Link]

-

Ghorbani-Choghamarani, A., & Norouzi, M. (2018). An overview on recent advances in the synthesis of sulfonated organic materials, sulfonated silica materials, and sulfonated carbon materials and their catalytic applications in chemical processes. National Institutes of Health. [Link]

-

Capital Resin Corporation. (2023, May 5). 5 Industrial Applications for Sulfonic Acid. Capital Resin Corporation. [Link]

-

Ghorbani-Choghamarani, A., & Norouzi, M. (2018). An overview on recent advances in the synthesis of sulfonated organic materials, sulfonated silica materials, and sulfonated carbon materials and their catalytic applications in chemical processes. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. capitalresin.com [capitalresin.com]

- 2. researchgate.net [researchgate.net]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Desulfonation reaction - Wikipedia [en.wikipedia.org]

- 9. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. benzene methylbenzene naphthalene bromination Electrophilic substitution ring halogenation mechanism physical and chemical properties uses of chloro-aromatics and other aryl halides advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Chloronaphthalene Sulfonic Acids

Abstract

This technical guide provides a comprehensive examination of the principles and practices governing electrophilic substitution reactions on chloronaphthalene sulfonic acids. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the complex interplay of substituent effects on the naphthalene core, offering a detailed analysis of regioselectivity and reaction kinetics. We will explore the synthesis of key starting materials, dissect the directing effects of both chloro and sulfonic acid groups, and provide validated, step-by-step protocols for critical electrophilic substitution reactions, including halogenation and nitration. The content is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability in a research and development setting.

Introduction: The Naphthalene System in Electrophilic Aromatic Substitution

Naphthalene, a bicyclic aromatic hydrocarbon, exhibits greater reactivity towards electrophilic aromatic substitution (EAS) than benzene.[1] This enhanced reactivity stems from the lower resonance energy that is lost when forming the intermediate carbocation (also known as an arenium ion or sigma complex). Unlike benzene, naphthalene has two distinct positions for monosubstitution: the α-position (C1, C4, C5, C8) and the β-position (C2, C3, C6, C7).

Electrophilic attack at the α-position is generally favored kinetically because the resulting carbocation intermediate is better stabilized by resonance.[1][2][3] The intermediate for α-substitution has more resonance structures that retain a complete benzene ring, which is a significant stabilizing factor.[1][3] However, this preference can be overridden by steric hindrance or thermodynamic control, particularly in reactions like sulfonation.[1][4] The introduction of substituents, such as chlorine and sulfonic acid groups, further complicates this landscape, creating a nuanced system where regioselectivity is dictated by a combination of electronic and steric factors.

Synthesis of Chloronaphthalene Sulfonic Acids

The starting materials for the reactions discussed herein are typically synthesized via a two-step process involving the chlorination of naphthalene followed by sulfonation.

-

Chlorination of Naphthalene : Direct chlorination of naphthalene can proceed without a catalyst to yield a mixture of 1-chloronaphthalene (α-chloronaphthalene) and 2-chloronaphthalene (β-chloronaphthalene).[5]

-

Sulfonation of Chloronaphthalene : The isolated chloronaphthalene isomer is then sulfonated using a strong sulfonating agent like concentrated sulfuric acid, oleum (fuming sulfuric acid), or chlorosulfonic acid.[5][6][7] The position of sulfonation is highly dependent on reaction conditions, particularly temperature, a classic example of kinetic versus thermodynamic control.[5][8] For instance, sulfonation of naphthalene at lower temperatures (around 40-80°C) favors the α-product (naphthalene-1-sulfonic acid), while higher temperatures (around 160°C) yield the more stable β-product (naphthalene-2-sulfonic acid).[8][9]

The general workflow for synthesizing a chloronaphthalene sulfonic acid is illustrated below.

Caption: General workflow for the synthesis of chloronaphthalene sulfonic acids.

Core Directive Principles: Substituent Effects on Reactivity and Orientation

The regiochemical outcome of electrophilic substitution on a chloronaphthalene sulfonic acid is governed by the combined directing effects of the chloro and sulfonic acid groups.

-

Chloro Group (-Cl) : The chlorine atom is an ortho-, para-directing group.[5] It deactivates the aromatic ring towards electrophilic attack due to its strong electron-withdrawing inductive effect (-I). However, its ability to donate a lone pair of electrons via resonance (+R effect) stabilizes the carbocation intermediates for ortho and para attack.[5] This resonance stabilization is what directs incoming electrophiles to these positions, despite the overall deactivation of the ring. Halogens are unique in being deactivating yet ortho-, para-directing.

-

Sulfonic Acid Group (-SO₃H) : The sulfonic acid group is a powerful electron-withdrawing group due to both induction and resonance. It is strongly deactivating and acts as a meta-director.[3][8]

When both groups are present on the naphthalene system, the outcome of a further substitution depends on their relative positions and whether the substitution occurs on the same ring (homonuclear attack) or the other ring (heteronuclear attack).

-

Deactivating Groups Direct to the Other Ring : As a general rule, deactivating groups like -SO₃H and -Cl direct the incoming electrophile to the unsubstituted ring.[3]

-

Activation/Deactivation of the Second Ring : An electron-withdrawing group on one ring deactivates the other ring, but to a lesser extent. The deactivating effect is transmitted more strongly to the peri-position (e.g., from C1 to C8) and the ortho-position (e.g., from C1 to C2).

-

Predicting the Site of Attack : The incoming electrophile will preferentially attack the α-position of the least deactivated ring. The directing effects of the existing substituents must be considered in concert to identify this position. For example, in 1-chloronaphthalene-8-sulfonic acid, both substituents are on the same ring. The other ring is therefore more susceptible to attack. The -Cl at C1 and -SO₃H at C8 both deactivate the first ring. The incoming electrophile will attack the second ring, favoring the α-positions (C5 or C4, though C4 is ortho to the Cl).

The logical flow for predicting the major product is visualized in the diagram below.

Caption: Decision workflow for predicting regioselectivity in EAS reactions.

Key Electrophilic Substitution Reactions and Protocols

The presence of deactivating groups on the chloronaphthalene sulfonic acid backbone necessitates forcing conditions for many electrophilic substitution reactions.

Halogenation

Further halogenation (e.g., chlorination or bromination) of chloronaphthalene sulfonic acids typically requires aqueous conditions and can be influenced by temperature.

This protocol is adapted from a patented process for the synthesis of di- and tri-halogenated naphthalene derivatives.[10]

Objective : To synthesize 1,4-dichloro-naphthalene-8-sulfonic acid.

Materials :

-

Sodium salt of 1-chloronaphthalene-8-sulfonic acid

-

Hydrochloric acid (concentrated)

-

Chlorine gas

-

Water (deionized)

Procedure :

-

Dissolve 264.5 parts by weight of the sodium salt of 1-chloronaphthalene-8-sulfonic acid in 1000 parts by weight of water in a suitable reaction vessel equipped with a stirrer and a gas inlet tube.

-

Acidify the solution to Congo red with hydrochloric acid.

-

Heat the suspension to approximately 90-100°C.

-

Pass a stream of chlorine gas (approximately 142 parts by weight) into the stirring suspension. The reaction progress can be monitored by techniques like HPLC.

-

During the reaction, the 1,4,8-trichloronaphthalene product may begin to separate.[10] To isolate the intermediate sulfonic acid, the reaction should be conducted at lower temperatures (0-50°C) and the halogen introduced more slowly.[10]

-

Upon completion, the product can be isolated by filtration and washing with water.

Causality : The use of elevated temperatures provides the necessary activation energy to overcome the deactivation of the ring by the existing substituents. The sulfonic acid group at the 8-position and the chloro group at the 1-position direct the incoming electrophile (Cl+) to the other ring, with the 4-position (an α-position) being a primary site of attack.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring and is a key transformation for the synthesis of dyes and pharmaceutical intermediates. The reaction is typically carried out with a mixture of nitric acid and sulfuric acid.[11]

The nitration of naphthalene sulfonic acids often proceeds without sulfuric acid, using concentrated nitric acid, where the nitric acid concentration is carefully controlled.[12]

Objective : To synthesize a nitrated chloronaphthalene sulfonic acid.

Materials :

-

Chloronaphthalene sulfonic acid

-

Nitric acid (e.g., 60-80%)

-

Nitrous acid inhibitors (e.g., urea)

Procedure :

-

A solution of the aromatic sulfonic acid (e.g., 50-80% aqueous solution) is mixed in a reaction vessel with the required amount of nitric acid and a nitrous acid inhibitor.[12]

-

The reaction is often performed under vacuum to allow for the continuous removal of water by distillation, which increases the concentration of nitric acid and drives the reaction forward.[12]

-

The reaction mixture is circulated through a falling film evaporator where the temperature is maintained 5-50°C higher than the bulk mixture. This localized heating facilitates both the concentration of nitric acid and the nitration itself.[12]

-

The reaction progress is monitored until the desired degree of nitration is achieved.

-

The product mixture is then worked up, which may involve neutralization and isolation of the desired nitro-isomer.

Causality : The sulfonic acid and chloro groups strongly deactivate the ring, making nitration challenging. The described process utilizes Le Chatelier's principle by removing water to increase the effective concentration of the nitrating agent (the nitronium ion, NO₂⁺), thereby promoting the reaction without resorting to extremely harsh conditions that could lead to degradation. The deactivating groups direct the substitution to the unsubstituted ring.

Table 1: Regioselectivity in Electrophilic Substitution of Substituted Naphthalenes

| Starting Material | Reagent / Conditions | Major Product(s) | Rationale / Control |

| Naphthalene | H₂SO₄, 80°C | Naphthalene-1-sulfonic acid | Kinetic Control[8][9] |

| Naphthalene | H₂SO₄, 160°C | Naphthalene-2-sulfonic acid | Thermodynamic Control[8][9] |

| 1-Chloronaphthalene | Conc. H₂SO₄ | 1-Chloronaphthalene-4-sulfonic acid | Ortho-, para-directing -Cl group favors substitution at C4. |

| 2-Chloronaphthalene | Conc. H₂SO₄ | Mixture of isomers, primarily at positions 5, 6, and 8 | -Cl at C2 directs to other positions; product mix depends on conditions.[5] |

| 1-Naphthalenesulfonic acid | H₂SO₄, 57°C | 1,5- and 1,6-disulfonic acids | -SO₃H group deactivates the first ring, directing to the second ring.[8] |

| 1-Chloronaphthalene-8-sulfonic acid | Cl₂ / H₂O | 1,4-Dichloronaphthalene-8-sulfonic acid & 1,4,8-Trichloronaphthalene | Both groups direct substitution to the 4-position of the other ring.[10] |

Conclusion

The electrophilic substitution of chloronaphthalene sulfonic acids is a field governed by the intricate interplay of substituent directing effects on a reactive bicyclic aromatic system. A thorough understanding of the underlying principles of kinetic versus thermodynamic control, substituent activation/deactivation, and regioselectivity is paramount for the rational design of synthetic routes. The protocols and principles outlined in this guide serve as a foundational resource for scientists aiming to manipulate these complex structures, enabling the synthesis of novel compounds for applications in pharmaceuticals, agrochemicals, and materials science. The key to success lies in the careful control of reaction conditions to selectively navigate the complex potential energy surface of these reactions.

References

-

The Organic Chemistry Tutor. (2020, August 8). 131. Polycyclic Electrophilic Aromatic Substitution Naphthalene. YouTube. [Link]

-

Chemistry LibreTexts. (2021, July 31). 22.8: Substitution Reactions of Polynuclear Aromatic Hydrocarbons. [Link]

-

Pearson+. (2024, August 18). Electrophilic aromatic substitution usually occurs at the 1-posit.... [Link]

- Google Patents. (n.d.).

-

WordPress.com. (2024, March 15). Electrophilic substitution of Naphthalene. [Link]

-

Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. [Link]

-

CSIR. (n.d.). Naphthalene Substitution. [Link]

-

Chemistry Stack Exchange. (2015, April 15). Naproxene syntheses: electrophilic aromatic substitution on activated naphthalene. [Link]

-

BDMAEE. (2024, January 18). naphthalene-1-sulfonic acid. [Link]

-

Global Thesis. (2019, March 31). Research On The Synthesis Process And Performance Of Naphthalene Sulfonate. [Link]

-

Online Organic Chemistry Tutor. (n.d.). Why Naphthalene undergoes electrophilic aromatic substitution at position 1 not 2?. [Link]

-

Centurion University. (n.d.). Reactions of naphthalene. [Link]

-

Wikipedia. (n.d.). Aromatic sulfonation. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). EP0041631B1 - Process for the production of nitronaphthalene sulfonic acids.

-

YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

-

Scribd. (n.d.). Electrophilic Substitution Reaction of Naphthalene. [Link]

- Google Patents. (n.d.). US4534905A - Process for the preparation of nitronaphthalene-sulphonic acids.

-

Brainly.in. (2024, November 5). Relationship between chlorosulphonation and nitration. [Link]

-

Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

Sources

- 1. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 4. m.youtube.com [m.youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. Buy 8-Chloronaphthalene-1-sulfonyl chloride | 82-74-6 [smolecule.com]

- 7. Naphthalene Sulfonate – GREEN AGROCHEM [greenagrochem.com]

- 8. bombaytechnologist.in [bombaytechnologist.in]

- 9. scribd.com [scribd.com]

- 10. US1822982A - Halogenated naphthalene - Google Patents [patents.google.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. EP0003774A1 - Process for the nitration of aromatic sulfonic acids - Google Patents [patents.google.com]